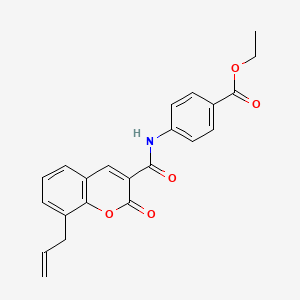

ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

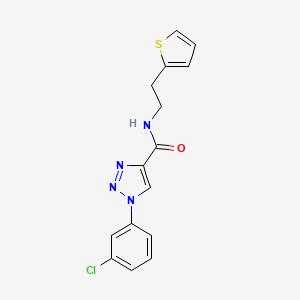

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate is a fascinating chemical compound with diverse applications in scientific research. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives involves several routes . For instance, one study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours .Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives, including ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of this reaction, another main reaction product, malono-hydrazide, was also identified .科学的研究の応用

Synthesis Techniques and Reactivity

Research has demonstrated various methods for synthesizing esters and related compounds, highlighting the versatility of reactions involving carboxylic and phosphoric acid esters. Mitsunobu and Yamada (1967) detailed the preparation of esters through reactions involving quaternary phosphonium salts, showcasing a methodology that could potentially be applied to synthesize compounds like "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate" with high yields (Mitsunobu & Yamada, 1967).

Biological Activities

Compounds with structures similar to "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate" have shown significant biological activities. For example, Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, revealing potent anticholinesterase activity, which is essential in developing treatments for diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Material Science Applications

In the realm of materials science, compounds with ester functionalities, akin to "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate", have been utilized in synthesizing liquid crystalline polysiloxanes with smectogen properties. Bracon et al. (2000) reported on fluorinated monomers that exhibit enantiotropic smectogen mesophases, suggesting potential applications in advanced materials and display technologies (Bracon et al., 2000).

Pharmacological Potential

Additionally, the chemical frameworks related to "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate" have been explored for their pharmacological potential. Duan et al. (2013) efficiently synthesized ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates, indicating a method that might be applicable for creating compounds with varied biological activities (Duan et al., 2013).

将来の方向性

特性

IUPAC Name |

ethyl 4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-6-14-7-5-8-16-13-18(22(26)28-19(14)16)20(24)23-17-11-9-15(10-12-17)21(25)27-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWGJIYYFKQPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)

![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)

![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)

![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)